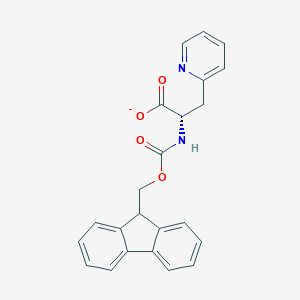

Fmoc-L-2-Pyridylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185379-40-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-Pyridylalanine

This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-2-pyridylalanine (Fmoc-L-2-Pyridylalanine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's structure, physical and chemical characteristics, and its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflow diagrams.

Core Chemical and Physical Properties

Fmoc-L-2-pyridylalanine is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The presence of the pyridyl group in the side chain offers unique properties to the resulting peptides, such as the potential for metal chelation, altered hydrophilicity, and the ability to form specific non-covalent interactions.

General Information

| Property | Value | Source |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(pyridin-2-yl)propanoic acid | [1] |

| Synonyms | Fmoc-L-Ala(2-pyridyl)-OH, (S)-N-Fmoc-(2-pyridyl)alanine, Fmoc-2-Pal-OH | [2][3] |

| CAS Number | 185379-40-2 | [2][4][5] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [2][3][6] |

| Molecular Weight | 388.42 g/mol | [2][5][7] |

| Appearance | White to off-white or brown powder | [8] |

Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 154.5 °C | Data for the D-isomer; the L-isomer is expected to have a similar melting point. | [9] |

| Solubility | Soluble in DMF, DCM, NMP | Generally soluble in common polar aprotic solvents used in peptide synthesis. Quantitative data is not readily available. | [10] |

| Storage Temperature | 2-8°C | Recommended for long-term storage to maintain chemical integrity. | [2][4][5] |

Spectroscopic Data

Detailed spectroscopic data for Fmoc-L-2-Pyridylalanine is not widely published. The following represents expected characteristic signals based on the analysis of its structural components (Fmoc group, alanine backbone, and pyridyl side chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the fluorenyl and pyridyl groups, the alpha-hydrogen of the alanine backbone, the beta-hydrogens adjacent to the pyridyl ring, and the characteristic protons of the Fmoc protecting group's methylene and methine groups.

-

¹³C NMR: Expected signals would include carbonyl carbons from the carboxylic acid and the carbamate, aromatic carbons from the fluorenyl and pyridyl rings, and aliphatic carbons from the alanine backbone and the Fmoc group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1600, 1480, 1450 | C=C stretch (aromatic rings) |

| ~1530 | N-H bend (amide II) |

| ~1250 | C-O stretch (carbamate) |

Mass Spectrometry

The expected molecular ion peak in electrospray ionization mass spectrometry (ESI-MS) would correspond to the molecular weight of the compound.

| Mode | Expected m/z |

| ESI-MS (+) | [M+H]⁺ = 389.14 |

| ESI-MS (-) | [M-H]⁻ = 387.13 |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-Pyridylalanine is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The following are representative experimental procedures for the deprotection of the Fmoc group and the subsequent coupling of the amino acid.

Fmoc Group Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain on the solid support to allow for the coupling of the next amino acid.

Reagents and Materials:

-

Fmoc-peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.[11]

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3 minutes.[11]

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF to the resin.

-

Agitate the mixture for an additional 10-15 minutes at room temperature.[11]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]

-

The resin is now ready for the coupling of the next Fmoc-amino acid.

Coupling of Fmoc-L-2-Pyridylalanine

Objective: To couple Fmoc-L-2-Pyridylalanine to the deprotected N-terminus of the peptide chain on the solid support.

Reagents and Materials:

-

Deprotected peptide-resin

-

Fmoc-L-2-Pyridylalanine

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure (using HBTU/DIPEA):

-

In a separate vessel, dissolve Fmoc-L-2-Pyridylalanine (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

The peptide-resin is now ready for the next deprotection cycle.

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-L-2-Pyridylalanine.

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc group removal by piperidine during solid-phase peptide synthesis.

References

- 1. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Fmoc-β-(2-pyridyl)-Ala-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 7. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 8. N-Fmoc-3-(2-pyridyl)-L-alanine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. chembk.com [chembk.com]

An In-Depth Technical Guide to the Applications of Fmoc-L-2-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-2-Pyridylalanine (Fmoc-Pal-OH) is a non-canonical, Fmoc-protected amino acid that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. Its unique pyridyl side chain imparts valuable properties, including the ability to chelate metal ions, enhance peptide solubility and stability, and serve as a versatile synthetic handle for peptide conjugation. This technical guide provides a comprehensive overview of the core applications of Fmoc-L-2-Pyridylalanine, with a focus on its role in solid-phase peptide synthesis (SPPS), the development of novel peptide-based therapeutics, and the creation of functional biomaterials. Detailed experimental protocols, quantitative data, and visual diagrams of key workflows and signaling pathways are presented to facilitate its practical application in a research and development setting.

Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-2-Pyridylalanine lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amine allows for its sequential and controlled incorporation into a growing peptide chain on a solid support. The pyridyl side chain can influence the properties of the final peptide and offers a site for post-synthetic modifications.

Coupling Efficiency

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Moderate |

Table 1: Comparative Performance of Common Coupling Reagents in Fmoc-SPPS. Data is generalized for amino acids similar to Phenylalanine and serves as a guideline for Fmoc-L-2-Pyridylalanine.[1]

General Experimental Protocol for Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing L-2-Pyridylalanine.

Materials:

-

Rink Amide resin

-

Fmoc-L-2-Pyridylalanine and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethylether

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-2-Pyridylalanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (beads remain yellow) indicates complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Application in Drug Discovery and Development

The incorporation of L-2-Pyridylalanine into peptide sequences can significantly enhance their therapeutic potential. This is exemplified by its use in the development of inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy.

Enhancing Antiproliferative Activity of p53 Peptides

The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis.[2] Its activity is negatively regulated by the oncoprotein MDM2.[2] Inhibiting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.[2] A novel approach involves conjugating a p53-derived peptide with a targeting moiety, such as an RGD (Arginylglycylaspartic acid) peptide, which selectively binds to integrins that are often overexpressed on cancer cells.

A recent study demonstrated that the incorporation of pyridylalanine into a p53 peptide, followed by conjugation to an RGD peptide, resulted in a two-fold enhancement of its antiproliferative activity.[3][4]

| Compound | Target Cell Line | IC50 (µM) |

| p53 peptide | Cancer Cell Line (e.g., MCF-7) | ~10-20 |

| p53-RGD conjugate | Cancer Cell Line (e.g., MCF-7) | ~5-10 |

| PAL-p53-RGD conjugate | Cancer Cell Line (e.g., MCF-7) | ~2.5-5 |

Table 2: Representative IC50 values for p53-derived peptides. The data for the PAL-p53-RGD conjugate indicates a significant improvement in antiproliferative activity. Actual values may vary depending on the specific cell line and experimental conditions.

p53-MDM2 and Integrin Signaling Crosstalk

The enhanced activity of the PAL-p53-RGD conjugate can be attributed to the synergistic effect of inhibiting the p53-MDM2 interaction and targeting integrin signaling. The RGD motif directs the conjugate to integrin-expressing cancer cells, leading to its internalization. Once inside the cell, the p53 peptide moiety disrupts the p53-MDM2 complex, leading to the activation of p53-mediated apoptosis. Furthermore, integrin signaling itself can crosstalk with the p53 pathway, and its modulation can further sensitize cancer cells to apoptosis.

Experimental Protocol: MTT Assay for Antiproliferative Activity

Materials:

-

Cancer cell line (e.g., MCF-7) and normal cell line (e.g., HUVEC)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Peptide solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with serial dilutions of the peptide conjugates for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Role as a Metal-Chelating Amino Acid

The pyridyl nitrogen of L-2-Pyridylalanine can coordinate with various metal ions, making it a valuable component in the design of metal-chelating peptides. These peptides have applications in areas such as catalysis, biosensing, and the development of artificial metalloenzymes.

Metal Binding Affinity

The affinity of pyridylalanine-containing peptides for different metal ions can be quantified by determining their dissociation constants (Kd). While a comprehensive table for various pyridylalanine peptides is not available, the stability constants for copper(II), nickel(II), and zinc(II) complexes with histidine-containing peptides, which also involve imidazole nitrogen in coordination, can provide a reference point.

| Metal Ion | Peptide Ligand (Histidine-containing) | Log K (Stability Constant) |

| Cu(II) | Ac-AQPHTEI-NH₂ | 7.85 |

| Ni(II) | Ac-AQPHTEI-NH₂ | 4.21 |

| Zn(II) | Ac-KTDHGA-NH₂ | 3.54 |

Table 3: Stability constants of metal complexes with histidine-containing peptide fragments. The pyridyl nitrogen in 2-Pyridylalanine is expected to exhibit similar or stronger coordination potential.[5]

Experimental Protocol: UV-Vis Titration for Metal Binding

Materials:

-

Purified pyridylalanine-containing peptide

-

Metal salt solution (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentration

-

Buffer solution (e.g., HEPES, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Peptide Solution: Prepare a solution of the peptide in the buffer at a known concentration.

-

Initial Spectrum: Record the UV-Vis spectrum of the peptide solution.

-

Titration: Add small aliquots of the metal salt solution to the peptide solution.

-

Spectral Measurement: Record the UV-Vis spectrum after each addition, allowing the solution to equilibrate.

-

Data Analysis: Monitor the changes in absorbance at a specific wavelength corresponding to the metal-peptide complex formation. Plot the change in absorbance against the metal ion concentration.

-

Binding Constant Calculation: Use a suitable binding model (e.g., Benesi-Hildebrand equation) to fit the titration data and calculate the dissociation constant (Kd).

Conclusion

Fmoc-L-2-Pyridylalanine is a versatile and valuable building block for researchers in peptide chemistry and drug development. Its incorporation into peptides through solid-phase synthesis allows for the creation of molecules with enhanced biological activity, metal-chelating properties, and improved physicochemical characteristics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of Fmoc-L-2-Pyridylalanine in a variety of research and development applications, from the synthesis of novel peptide therapeutics to the design of advanced biomaterials. As the field of peptide science continues to evolve, the unique properties of non-canonical amino acids like L-2-Pyridylalanine will undoubtedly play an increasingly important role in addressing complex scientific and medical challenges.

References

A Technical Guide to Fmoc-L-2-Pyridylalanine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2-pyridylalanine is a specialized amino acid derivative crucial for the synthesis of unique peptides. Its pyridyl group offers a site for specific modifications and can influence the conformational properties of the resulting peptide, making it a valuable tool in drug discovery and development. This guide provides a detailed overview of its chemical properties and its application in solid-phase peptide synthesis.

Core Physicochemical Data

The fundamental properties of Fmoc-L-2-Pyridylalanine are summarized below, providing essential information for its use in a laboratory setting.

| Parameter | Value | References |

| Molecular Weight | 388.42 g/mol | [1] |

| Chemical Formula | C₂₃H₂₀N₂O₄ | [1][2] |

| Synonyms | Fmoc-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-L-alanine | [1][3] |

| CAS Number | 185379-40-2 | [1][2] |

| Appearance | White to slightly yellow powder | [4] |

| Storage | 2°C - 8°C, sealed in a dry environment | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-pyridylalanine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[5] The Fmoc protecting group on the alpha-amine is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linker to the solid support.[6][7] This orthogonality is a cornerstone of modern peptide synthesis.

The general cycle for incorporating an Fmoc-protected amino acid, such as Fmoc-L-2-pyridylalanine, onto a growing peptide chain on a solid support involves two main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a solvent like dimethylformamide (DMF).[6][8]

-

Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-L-2-pyridylalanine) is activated and coupled to the newly exposed N-terminal amine of the peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocol: Incorporation of Fmoc-L-2-Pyridylalanine via SPPS

The following is a representative protocol for the manual incorporation of Fmoc-L-2-Pyridylalanine into a peptide sequence using a 2-chlorotrityl chloride resin. This resin is suitable for preparing protected peptide fragments as it can be cleaved under mildly acidic conditions that leave most side-chain protecting groups intact.[6]

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-L-2-pyridylalanine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HOBt and DIC, or HATU)

Procedure:

-

Resin Preparation and Swelling:

-

Place the 2-chlorotrityl chloride resin in a reaction vessel.

-

Wash the resin with DMF.

-

Swell the resin in DMF for approximately 10-30 minutes.[9] Drain the solvent.

-

-

Loading the First Amino Acid (Fmoc-L-2-Pyridylalanine):

-

Dissolve Fmoc-L-2-pyridylalanine (2 equivalents relative to the resin capacity) in DMF.

-

Add DIPEA (4 equivalents) to the amino acid solution.

-

Add the solution to the swollen resin and agitate the mixture for 30 minutes to 2 hours at room temperature.[9]

-

To cap any remaining reactive sites on the resin, add methanol and agitate for 5-10 minutes.[9]

-

Drain the solution and wash the resin extensively with DMF and DCM.

-

-

Fmoc Group Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes to remove the Fmoc protecting group.[6]

-

Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene byproducts.

-

-

Coupling the Next Amino Acid:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent like HOBt (3 equivalents) in DMF.

-

Add an activator such as DIC (3 equivalents) and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the reaction is finished.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Peptide Chain Elongation:

-

Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage from Resin:

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide can be cleaved from the 2-chlorotrityl resin.

-

A solution of hexafluoroisopropanol (HFIP) in DCM (e.g., 1:4 v/v) can be used for this purpose.[6] The resin is treated with this solution for approximately 45-60 minutes.[6]

-

The resin is filtered off, and the filtrate containing the peptide is collected and the solvent evaporated.

-

Visualizing the Synthesis Workflow

The following diagrams illustrate the core processes involved in utilizing Fmoc-L-2-Pyridylalanine in peptide synthesis.

References

- 1. N-Fmoc-3-(2-pyridyl)-L-alanine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. pschemicals.com [pschemicals.com]

- 3. peptide.com [peptide.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. chempep.com [chempep.com]

- 7. Automated Peptide Synthesizers [peptidemachines.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptideweb.com [peptideweb.com]

A Technical Guide to the Solubility of Fmoc-L-2-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-2-pyridylalanine (Fmoc-L-2-Pyridylalanine). Given the limited availability of specific quantitative solubility data in published literature, this guide focuses on the core principles governing its solubility, offers qualitative predictions in various solvent systems, and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific applications.

Core Principles of Fmoc-L-2-Pyridylalanine Solubility

The solubility of Fmoc-L-2-Pyridylalanine is primarily dictated by the interplay of its constituent chemical moieties: the large, nonpolar Fmoc protecting group and the polar, aromatic pyridyl side chain of the alanine analogue.

-

The Fmoc Group : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic entity. This group significantly influences the overall solubility profile of the molecule, generally rendering it more soluble in organic solvents and poorly soluble in aqueous solutions.[1] Its aromatic nature allows for π-π stacking interactions, which can sometimes lead to aggregation and reduced solubility if not properly solvated.[2]

-

The 2-Pyridylalanine Side Chain : The 2-pyridyl group introduces a degree of polarity and the capacity for hydrogen bonding via the nitrogen atom in the pyridine ring. This feature can enhance solubility in more polar organic solvents compared to Fmoc-protected amino acids with purely aliphatic or nonpolar aromatic side chains. The basicity of the pyridine nitrogen also means that the solubility can be influenced by the pH of the medium.

-

General Solubility Trends : As a general rule, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are staple solvents in solid-phase peptide synthesis (SPPS).[3][4] These solvents are effective at solvating both the peptide backbone and the Fmoc group.

Qualitative and Predicted Solubility Data

While precise quantitative data is scarce, a qualitative assessment of Fmoc-L-2-Pyridylalanine's solubility can be made based on chemical principles and data from suppliers. One supplier notes that the compound is sparingly soluble in dichloromethane and slightly soluble in dimethylformamide, requiring sonication for dissolution.[5] The D-isomer has been described as soluble in organic solvents such as DMF and dichloromethane.[6][7]

The following table summarizes the predicted and reported qualitative solubility of Fmoc-L-2-Pyridylalanine in a range of common laboratory solvents. These predictions should be confirmed experimentally for any critical application.

| Solvent | Abbreviation | Solvent Type | Predicted/Reported Solubility | Rationale & Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Moderately to Highly Soluble | The most common solvent for SPPS; expected to be a good solvent.[3][4] Sonication may be required to overcome initial dissolution energy barriers.[5] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Often a stronger solvent than DMF for Fmoc-amino acids and can be a suitable alternative if solubility issues arise in DMF.[2][4] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent, likely to be effective in dissolving Fmoc-L-2-Pyridylalanine. Often used in solvent mixtures to enhance solubility.[4] |

| Dichloromethane | DCM | Nonpolar Aprotic | Sparingly to Moderately Soluble | Reported as sparingly soluble.[5] Often used as a co-solvent to improve solubility in other systems.[2] |

| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility | Less commonly used as a primary solvent for coupling reactions due to generally lower solubility of some Fmoc-amino acids. |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility | Used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP. |

| Water | H₂O | Polar Protic | Poorly Soluble | The large hydrophobic Fmoc group significantly limits aqueous solubility.[1] |

| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Poorly to Sparingly Soluble | While polar, these protic solvents are generally less effective at solvating the large, nonpolar Fmoc group compared to polar aprotic solvents. |

Note: Solubility can be affected by factors such as temperature, water content of the solvent, and the purity of the Fmoc-L-2-Pyridylalanine.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration control, it is imperative to determine the solubility of Fmoc-L-2-Pyridylalanine under the specific experimental conditions to be used. The "shake-flask" method is a widely accepted standard for determining equilibrium solubility.

Materials and Equipment

-

Fmoc-L-2-Pyridylalanine (high purity)

-

Solvents of interest (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of Fmoc-L-2-Pyridylalanine of known concentrations in the solvent of interest.

-

These standards will be used to generate a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of Fmoc-L-2-Pyridylalanine to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). This step is critical to avoid artificially high concentration measurements.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry. The Fmoc group has a strong UV absorbance, typically around 265 nm, which is suitable for detection.

-

Determine the concentration of the saturated solution by comparing its absorbance to the calibration curve, accounting for the dilution factor.

-

-

Data Expression:

-

Express the solubility in the desired units, such as milligrams per milliliter (mg/mL) or moles per liter (M). The molecular weight of Fmoc-L-2-Pyridylalanine is 388.42 g/mol .[8]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

Fmoc-L-2-Pyridylalanine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-L-2-Pyridylalanine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Data

Fmoc-L-2-Pyridylalanine, a derivative of the amino acid alanine, features a pyridyl group on its side chain. This modification is of significant interest in peptide design as it can introduce unique structural and functional properties, such as enhanced solubility and the ability to participate in metal coordination. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide sequences using standard Fmoc-based solid-phase synthesis protocols.

| Property | Value | Reference |

| CAS Number | 185379-40-2 | [1] |

| Molecular Formula | C23H20N2O4 | [1] |

| Molecular Weight | 388.42 g/mol | |

| Synonyms | Fmoc-3-(2-pyridyl)-L-alanine, N-Fmoc-3-(2-pyridyl)-L-alanine, Fmoc-L-Ala(2'-pyridyl)-OH | [1][2][3] |

| Purity (Typical) | ≥97.0% (HPLC) | |

| Storage Temperature | 2-8°C | [3] |

Key Suppliers

A variety of chemical suppliers offer Fmoc-L-2-Pyridylalanine, ensuring its accessibility for research and development purposes. Notable suppliers include:

-

P&S Chemicals

-

ChemicalBook

-

Sigma-Aldrich

-

Fisher Scientific

-

Aapptec

-

Biosynth

-

CymitQuimica

Applications in Peptide Synthesis

Fmoc-L-2-Pyridylalanine is primarily utilized in solid-phase peptide synthesis to introduce a pyridyl moiety into a peptide sequence. The incorporation of pyridylalanine can significantly influence the resulting peptide's physicochemical properties. For instance, it has been shown to enhance the aqueous solubility and stability of peptides, which is a critical consideration in the development of therapeutic peptides. Furthermore, the pyridyl group can act as a ligand for metal ions, enabling the design of metallopeptides with catalytic or imaging applications. Recent research has also demonstrated the use of pyridylalanine in chemoselective peptide conjugation, allowing for the late-stage functionalization of peptides.[3][4]

Experimental Protocol: Incorporation of Fmoc-L-2-Pyridylalanine into a Peptide Sequence via Fmoc-SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing L-2-Pyridylalanine using Fmoc chemistry. This protocol assumes a starting resin pre-loaded with the C-terminal amino acid.

Materials:

-

Fmoc-preloaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-L-2-Pyridylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling (for Fmoc-L-2-Pyridylalanine):

-

In a separate vial, dissolve Fmoc-L-2-Pyridylalanine (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of Fmoc-L-2-Pyridylalanine.

Caption: Workflow for the incorporation of Fmoc-L-2-Pyridylalanine in SPPS.

This technical guide serves as a foundational resource for the effective utilization of Fmoc-L-2-Pyridylalanine in peptide research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. scienceopen.com [scienceopen.com]

- 2. chimia.ch [chimia.ch]

- 3. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyridylalanines in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylalanines (Pal), a class of non-natural amino acids, have become indispensable tools in modern peptide chemistry and drug development. Characterized by the incorporation of a pyridine ring into the alanine side chain, these amino acid analogs offer unique physicochemical properties that address inherent challenges in peptide-based therapeutics, such as poor solubility and stability. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and application of pyridylalanines, with a focus on their transformative impact on the design of novel peptide drugs.

The strategic incorporation of pyridylalanines allows for the fine-tuning of a peptide's structural and functional characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, influencing the peptide's overall charge, conformation, and interaction with biological targets. This has led to the successful development of peptide analogs with enhanced therapeutic profiles.

Discovery and History: A Timeline of Innovation

The journey of pyridylalanines from laboratory curiosities to key components in drug design has been marked by several key milestones. While the exact moment of "discovery" is not pinpointed to a single event, the timeline below highlights the gradual recognition and application of their potential in peptide science.

-

Mid-20th Century - Early Syntheses: The foundational synthetic work on pyridylalanines was laid in the mid-1900s. A notable early example is the synthesis of DL-β-(2-pyridyl)-α-alanine, which set the stage for future explorations into this class of unnatural amino acids.

-

1964 - Polymerization Studies: Research by Griffith and Harwood into the synthesis of poly-β-(3-Pyridyl)-DL-alanine demonstrated an early interest in incorporating these residues into larger polypeptide structures, exploring their potential to form novel biomaterials.

-

1987 - Enantioselective Synthesis: A significant step towards the practical application of pyridylalanines in peptide synthesis was the development of methods for their enantioselective synthesis. A 1987 publication detailed the synthesis of 3-(3-pyridyl)-D-alanine using a diethyl acetamidomalonate condensation method, providing access to the chirally pure building blocks necessary for creating stereochemically defined peptides.

-

2016 - Enhancing Therapeutic Peptides: A landmark application of pyridylalanines was demonstrated in the optimization of glucagon, a peptide hormone with therapeutic potential but plagued by poor solubility. The incorporation of 3-pyridylalanine and 4-pyridylalanine into the glucagon sequence was shown to significantly enhance its aqueous solubility and stability without compromising its biological activity.

-

2024 and Beyond - Advanced Applications: The versatility of pyridylalanines continues to inspire new chemical methodologies. A 2024 study introduced a novel method for the chemoselective conjugation of peptides through the N-alkylation of pyridylalanine residues, opening new avenues for creating complex peptide conjugates and dual-acting therapeutics.

Synthesis and Incorporation into Peptides

The synthesis of pyridylalanines and their subsequent incorporation into peptide chains are critical processes that have been refined over decades.

Synthesis of Pyridylalanine Monomers

A classical and robust method for the synthesis of pyridylalanines is the diethyl acetamidomalonate synthesis . This versatile approach can be adapted to produce all three positional isomers.

Experimental Protocol: Synthesis of DL-β-(3-pyridyl)alanine via Diethyl Acetamidomalonate Condensation

-

Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with a 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine) in an anhydrous solvent like ethanol to yield diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups. Subsequent heating of the reaction mixture induces decarboxylation, yielding the racemic DL-3-pyridylalanine.

-

Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.

-

Resolution (Optional): For applications requiring enantiomerically pure pyridylalanine, the racemic mixture can be resolved using enzymatic methods or by diastereomeric salt formation with a chiral resolving agent.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The method of choice for incorporating pyridylalanines into a defined peptide sequence is Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a Pyridylalanine-Containing Peptide

-

Resin Preparation: An appropriate solid support, such as a rink amide resin for C-terminally amidated peptides, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, protected with an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA).

-

Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treatment with a solution of 20% piperidine in DMF.

-

Pyridylalanine Coupling: The desired Fmoc-protected pyridylalanine isomer (e.g., Fmoc-L-4-pyridylalanine) is activated with a coupling agent and added to the resin to form the next peptide bond.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The incorporation of pyridylalanines can significantly alter the physicochemical properties of peptides. The following tables provide a summary of relevant quantitative data, highlighting the impact of these modifications.

Table 1: Physicochemical Properties of Pyridylalanine Isomers

| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |

| Molecular Weight ( g/mol ) | 166.18 | 166.18 | 166.18 |

| CAS Number (L-isomer) | 37535-51-6 | 37535-50-5 | 37535-49-2 |

| Predicted pKa (Pyridyl Nitrogen) | ~1.0 | ~4.7 | ~5.7 |

| Predicted LogP | -1.5 | -1.4 | -1.4 |

Note: pKa and LogP values are estimations and can vary based on the specific environment and prediction method.

Table 2: Impact of Pyridylalanine Substitution on Glucagon Analog Properties

| Peptide | Modification | Receptor Binding Affinity (vs. Native) | Aqueous Solubility at pH 7.4 | Fibrillation Propensity |

| Native Glucagon | - | 100% | < 0.1 mg/mL | High |

| Glucagon Analog 1 | Phe6 -> 3-Pal | Comparable | Significantly Increased | Reduced |

| Glucagon Analog 2 | Tyr10 -> 4-Pal | Comparable | Significantly Increased | Reduced |

| Glucagon Analog 9 | Phe6, Tyr10, Tyr13 -> 3-Pal | Comparable | Dramatically Increased | Significantly Reduced |

This table is a representative summary based on findings reported in the literature, such as those in Mroz et al., J. Med. Chem. 2016.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the use of pyridylalanines in peptide chemistry.

Caption: A simplified workflow for the solid-phase peptide synthesis of a pyridylalanine-containing peptide using Fmoc chemistry.

Caption: The logical relationship showing how the incorporation of pyridylalanine into a peptide leads to improved therapeutic potential.

Conclusion

The integration of pyridylalanines into peptide chemistry represents a powerful strategy for overcoming many of the limitations associated with peptide-based drug candidates. The historical progression from their initial synthesis to their current role in the development of sophisticated therapeutics highlights a journey of continuous innovation. The ability to rationally design and synthesize peptides with tailored properties by incorporating pyridylalanines has significantly expanded the scope of peptide drug discovery. As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of these modified peptides deepens, pyridylalanines are poised to play an even more critical role in the creation of next-generation therapeutics for a wide range of diseases.

Theoretical Properties of Peptides Containing 2-Pyridylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of peptides incorporating the non-canonical amino acid 2-pyridylalanine (2-Pal). The unique characteristics of the pyridyl group, including its aromaticity, basicity, and metal-coordinating ability, impart valuable properties to peptides, making them attractive scaffolds for drug discovery and development. This document covers the synthesis, conformational preferences, metal ion coordination, and key applications of 2-pyridylalanine-containing peptides, supplemented with detailed experimental protocols and data presented for comparative analysis.

Synthesis of Peptides Containing 2-Pyridylalanine

Peptides incorporating 2-pyridylalanine can be routinely synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[1] The commercially available Fmoc-L-2-pyridylalanine can be incorporated into a peptide sequence using standard coupling reagents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a 2-pyridylalanine residue.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-2-pyridylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the vessel.

-

Treat again with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-2-pyridylalanine at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Physicochemical and Theoretical Properties

The incorporation of 2-pyridylalanine introduces a hydrophilic and aromatic side chain with a pKa of the pyridinium nitrogen that is lower than that of histidine's imidazole side chain. This influences the peptide's overall charge, solubility, and potential for hydrogen bonding.

Table 1: Physicochemical Properties of Fmoc-L-2-Pyridylalanine

| Property | Value | Reference |

| CAS Number | 185379-40-2 | [2] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [2] |

| Molecular Weight | 388.42 g/mol | [2] |

| Melting Point | ~151 °C | [3] |

| Storage Temperature | 2-8 °C | [2] |

Conformational Preferences and Ramachandran Plot Analysis

The conformational freedom of the peptide backbone is described by the dihedral angles phi (φ) and psi (ψ). A Ramachandran plot visualizes the sterically allowed regions for these angles.[4][5] For standard amino acids, these regions correspond to secondary structures like α-helices and β-sheets.

Short alanine peptides have shown a propensity to adopt a polyproline II (PII) conformation in aqueous solution, which is a left-handed helix with φ ≈ -75° and ψ ≈ +145°.[6] The incorporation of 2-pyridylalanine may influence this preference.

Metal Coordination

A key feature of 2-pyridylalanine is the ability of the pyridine nitrogen to act as a Lewis base and coordinate with metal ions. This property is widely exploited in the design of metallopeptides with applications in catalysis, sensing, and medicine. The coordination geometry and stability of the resulting metal-peptide complex depend on the metal ion, the peptide sequence, and the solvent.

Common coordination modes for pyridyl-containing ligands with metal ions like Cu(II) and Zn(II) include tetrahedral, square planar, and octahedral geometries.[7] In peptides, 2-pyridylalanine can act as a bidentate ligand, coordinating through the pyridine nitrogen and a deprotonated backbone amide nitrogen, or as a monodentate ligand through the pyridine nitrogen.

Stability of Metal Complexes

The stability of metal-peptide complexes is quantified by their stability constants (log K or log β). While extensive data for 2-pyridylalanine peptides is limited, studies on related peptides provide insights. For instance, peptides containing histidine, another amino acid with a nitrogen-containing aromatic side chain, form stable complexes with Cu(II) and Zn(II).[8]

Table 2: Representative Stability Constants (log β) for Metal-Peptide Complexes

| Metal Ion | Peptide Ligand | Complex Species | log β | Reference |

| Cu(II) | AAH-am | [CuH₋₂L] | 10.33 | [8] |

| Cu(II) | BAH-am | [CuH₋₂L] | 9.88 | [8] |

| Zn(II) | Glycine | [Zn(Gly)]⁺ | 4.58 | [9] |

| Zn(II) | Glycine | [Zn(Gly)₂] | 8.64 | [9] |

Note: AAH-am and BAH-am are tripeptides with histidine as the metal-binding residue. Data for 2-pyridylalanine-specific peptides is limited.

Applications in Drug Development

The unique properties of 2-pyridylalanine make it a valuable building block in the design of peptide-based therapeutics.

-

Enhanced Solubility and Stability: The hydrophilic nature of the pyridyl group can improve the aqueous solubility of peptides, a common challenge in peptide drug development.

-

Modulation of Biological Activity: The introduction of a metal-binding site can be used to control the conformation and, therefore, the biological activity of a peptide.

-

Targeting Protein-Protein Interactions: The rigid, aromatic side chain can participate in π-π stacking and hydrogen bonding interactions, making it useful for designing inhibitors of protein-protein interactions.

Key Experimental Protocols for Characterization

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol Overview:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer solution) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.

-

2D NMR:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

-

-

Structure Calculation: Use the distance restraints from NOESY, along with dihedral angle restraints derived from coupling constants, to calculate a family of structures that are consistent with the NMR data.

-

Analysis: Analyze the resulting structures to determine the predominant conformation(s) of the peptide in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide.

Protocol Overview:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a pathlength of 0.1 cm.

-

Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

-

Secondary Structure Analysis: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Isothermal Titration Calorimetry (ITC) for Metal Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol Overview:

-

Sample Preparation: Prepare solutions of the peptide and the metal salt in the same buffer. The peptide is typically placed in the sample cell and the metal solution in the titration syringe.

-

Titration: A series of small injections of the metal solution are made into the peptide solution while the heat change is monitored.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of metal to peptide. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Conclusion

Peptides containing 2-pyridylalanine possess a unique combination of properties that make them highly valuable in the field of peptide science and drug discovery. Their straightforward synthesis, coupled with the ability of the pyridyl side chain to engage in metal coordination and other non-covalent interactions, provides a versatile platform for the design of novel peptide-based therapeutics and research tools. Further exploration of the conformational landscape and metal-binding properties of these peptides will undoubtedly lead to new and exciting applications.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. FMOC-L-2-PYRIDYLALANINE | 185379-40-2 [chemicalbook.com]

- 3. Ramachandran Animation [bioinformatics.org]

- 4. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 5. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 6. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective control of Cu(II) complex stability in histidine peptides by β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

Fmoc-L-2-Pyridylalanine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-pyridylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a pyridyl moiety into peptide sequences, which can be pivotal for modulating biological activity, improving solubility, or for use as a metal chelator. The purity and stability of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Fmoc-L-2-pyridylalanine, along with protocols for assessing its purity.

Chemical Stability

The stability of Fmoc-L-2-pyridylalanine is influenced by several factors, including temperature, moisture, light, and pH. Like other Fmoc-protected amino acids, it is sensitive to basic conditions, which lead to the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Key Stability Considerations:

-

Base Lability: The Fmoc group is intentionally designed to be labile to weak bases, most commonly piperidine, to allow for its removal during SPPS.[1] Exposure to any basic environment during storage will lead to premature deprotection.

-

Moisture Sensitivity: Fmoc-amino acids can be susceptible to moisture, which may lead to hydrolysis or facilitate other degradation pathways. It is crucial to store the compound in a dry environment.[]

-

Light Sensitivity: The fluorenyl group of the Fmoc moiety can be sensitive to light, particularly in solution.[] Prolonged exposure should be avoided to prevent photochemical degradation.

-

Thermal Stability: Elevated temperatures can accelerate degradation processes.[] Adherence to recommended storage temperatures is critical for maintaining the integrity of the compound.

-

Impurities: The presence of impurities, such as free amino acids or acetic acid, can compromise the long-term stability of Fmoc-amino acids.[3] Free amino acids can promote the autocatalytic cleavage of the Fmoc group.[3]

Storage Conditions

Proper storage is essential to ensure the long-term stability and purity of Fmoc-L-2-pyridylalanine. The following table summarizes the recommended storage conditions based on supplier information and best practices for handling Fmoc-amino acids.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Short-term) | To slow down potential degradation processes.[4] |

| -20°C (Long-term) | For extended preservation of the solid compound. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize exposure to moisture and oxygen. |

| Container | Airtight, light-resistant vials | To protect from moisture and light-induced degradation.[] |

| Environment | Store in a desiccator | To maintain a low-humidity environment.[] |

Potential Degradation Pathways

While specific degradation pathways for Fmoc-L-2-pyridylalanine are not extensively documented in publicly available literature, potential degradation can be inferred from the known chemistry of the Fmoc group and the pyridylalanine side chain. The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc group.

Potential Degradation Pathways

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of Fmoc-L-2-pyridylalanine.[4][5] This method allows for the separation and quantification of the main compound and any impurities.

Materials:

-

Fmoc-L-2-pyridylalanine sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Sample Preparation:

-

Dissolve the Fmoc-L-2-pyridylalanine sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm and 301 nm

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity of Fmoc-L-2-pyridylalanine as the percentage of the main peak area relative to the total area of all peaks.

-

HPLC Analysis Workflow

Conclusion

The stability of Fmoc-L-2-pyridylalanine is critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of low temperature, and protection from moisture and light, researchers can ensure the high purity and reactivity of this important reagent. Regular purity assessment using HPLC is recommended to verify the quality of the material before use, thereby preventing the incorporation of impurities into the final peptide product. While specific quantitative stability data is not widely published, following these guidelines based on the general principles of Fmoc-amino acid chemistry will help to maximize the shelf-life and performance of Fmoc-L-2-pyridylalanine.

References

Spectral Data Analysis of Fmoc-L-2-Pyridylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-Pyridylalanine is a derivative of the amino acid L-alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a pyridyl group attached to the beta-carbon. This compound is of significant interest in peptide synthesis and drug development due to the unique properties conferred by the pyridyl moiety, which can influence peptide conformation, solubility, and potential for metal coordination. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural analysis in more complex molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol |

Expected Spectral Data

The following tables summarize the anticipated spectral data for Fmoc-L-2-Pyridylalanine. These values are estimations based on characteristic chemical shifts and absorption frequencies of the Fmoc group, the 2-substituted pyridine ring, and the alanine backbone.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | d | Pyridyl H6 |

| ~7.8-7.9 | d | Fmoc H4, H5 |

| ~7.6-7.7 | t | Pyridyl H4 |

| ~7.5-7.6 | d | Fmoc H1, H8 |

| ~7.3-7.4 | t | Fmoc H2, H3, H6, H7 |

| ~7.1-7.2 | m | Pyridyl H3, H5 |

| ~5.5-5.8 | d | NH (Amide) |

| ~4.5-4.7 | m | α-CH |

| ~4.2-4.4 | m | Fmoc CH₂ |

| ~4.1-4.2 | t | Fmoc CH |

| ~3.2-3.4 | m | β-CH₂ |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172-175 | C=O (Carboxylic acid) |

| ~156-158 | C=O (Fmoc carbamate) |

| ~150 | Pyridyl C2 |

| ~149 | Pyridyl C6 |

| ~144 | Fmoc C4a, C4b |

| ~141 | Fmoc C8a, C9a |

| ~136 | Pyridyl C4 |

| ~128 | Fmoc C1, C8 |

| ~127 | Fmoc C4, C5 |

| ~125 | Fmoc C2, C3, C6, C7 |

| ~124 | Pyridyl C3 |

| ~122 | Pyridyl C5 |

| ~120 | Fmoc C1, C8 |

| ~67-68 | Fmoc CH₂ |

| ~54-56 | α-CH |

| ~47 | Fmoc CH |

| ~38-40 | β-CH₂ |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid stretch |

| ~3300 | N-H | Amide stretch |

| 3100-3000 | C-H | Aromatic stretch |

| 2980-2850 | C-H | Aliphatic stretch |

| ~1740 | C=O | Carbamate carbonyl stretch |

| ~1710 | C=O | Carboxylic acid carbonyl stretch |

| ~1600, ~1480, ~1450 | C=C | Aromatic ring stretch |

| ~1580 | C=N | Pyridine ring stretch |

| ~1520 | N-H | Amide II bend |

| ~1250 | C-O | Carbamate stretch |

| ~760, ~740 | C-H | Aromatic out-of-plane bend |

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 389.15 | [M+H]⁺ |

| 411.13 | [M+Na]⁺ |

| 222.09 | [Fmoc-O]⁺ |

| 179.08 | [Fluorenyl-CH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound such as Fmoc-L-2-Pyridylalanine.

NMR Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

-

Instrument Setup :

-

The sample is placed in the NMR spectrometer.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR : A one-dimensional carbon spectrum is acquired, typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then acquired.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically in the low µM to pM range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.[4]

-

-

Instrument Setup :

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

High voltage is applied to the ESI needle to generate a fine spray of charged droplets.[5]

-

-

Data Acquisition :

-

As the solvent evaporates from the droplets, gas-phase ions of the analyte are formed.[5]

-

These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of ions at each m/z value to generate the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a synthesized chemical compound like Fmoc-L-2-Pyridylalanine.

Conclusion

While direct experimental spectral data for Fmoc-L-2-Pyridylalanine is not widely published, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its constituent functional groups. The provided tables of expected NMR, IR, and Mass Spec data serve as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to acquiring high-quality spectral data, which is essential for unambiguous structure confirmation and purity assessment in the fields of peptide chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-L-2-Pyridylalanine to Solid-Phase Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, stability, and conformational properties. Fmoc-L-2-Pyridylalanine is a valuable building block that can introduce a metal-chelating moiety, a hydrogen bond acceptor, or a unique structural constraint into a peptide. However, the unique chemical nature of the pyridyl side chain necessitates specific considerations during solid-phase peptide synthesis (SPPS) to ensure high coupling efficiency and minimize side reactions.

This document provides a detailed protocol for the efficient coupling of Fmoc-L-2-Pyridylalanine to a solid-phase resin using Fmoc/tBu chemistry. It addresses potential challenges such as side-chain N-alkylation and racemization, offering optimized conditions and reagent choices to achieve high-purity peptides.

Potential Challenges and Solutions

The primary challenges associated with the incorporation of Fmoc-L-2-Pyridylalanine include:

-

N-Alkylation of the Pyridyl Side Chain: The nucleophilic nitrogen atom in the pyridine ring can be susceptible to alkylation by the dibenzofulvene (DBF) byproduct generated during Fmoc deprotection with piperidine.

-

Racemization: The electron-withdrawing nature of the pyridyl ring can increase the susceptibility of the α-carbon to epimerization during activation and coupling, particularly for the 2-pyridyl isomer.

To mitigate these challenges, this protocol incorporates the following strategies:

-

Optimized Deprotection: Utilization of a less nucleophilic base for Fmoc removal to reduce the risk of N-alkylation.

-

Careful Selection of Coupling Reagents: Employment of coupling reagents known to suppress racemization.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the coupling of Fmoc-L-2-Pyridylalanine. These values are starting points and may require further optimization depending on the specific peptide sequence and resin.

| Parameter | Recommended Value | Range | Purpose |

| Fmoc-L-2-Pyridylalanine Equivalents | 3 eq | 2-5 eq | Ensure complete coupling to the free amine on the resin. |

| Coupling Reagent Equivalents | 2.9 eq | 2.5-4.5 eq | Activate the carboxylic acid of the amino acid for amide bond formation. |

| Base (DIPEA) Equivalents | 6 eq | 5-10 eq | Neutralize the reaction mixture and facilitate coupling. |

| Coupling Time | 2 hours | 1-4 hours | Allow for efficient and complete reaction. |

| Fmoc Deprotection Reagent | 20% Piperazine in DMF | - | Minimize N-alkylation of the pyridyl side chain. |

| Deprotection Time | 2 x 10 min | 2 x 5-15 min | Ensure complete removal of the Fmoc protecting group. |

Experimental Protocols

This section provides detailed step-by-step procedures for the key stages of coupling Fmoc-L-2-Pyridylalanine.

Resin Swelling